N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline
Description
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline is an aromatic amine derivative featuring a cyclohexylmethyl group attached to the nitrogen atom of a 4-(trifluoromethyl)aniline backbone. The trifluoromethyl (-CF₃) group at the para position of the aniline ring is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h6-9,11,18H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKSPNEOLQLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651910 | |
| Record name | N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-21-8 | |
| Record name | N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one can be described as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 195.6 g/mol
The synthesis of this compound typically involves nucleophilic substitutions and can be derived from simpler pyrimidine precursors. For instance, it can be synthesized through reactions involving 5-fluoropyrimidine derivatives, which serve as key intermediates in the formation of various biologically active compounds .
Antimicrobial Properties
Research has indicated that pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against a range of bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were recorded between 0.625 µM to >50 µM against various pathogens .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies reported IC50 values indicating effective cytotoxicity against different cancer types, particularly lymphomas .
The biological activity of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it disrupts the synthesis pathways necessary for DNA replication in rapidly dividing cells .
Data Tables
| Activity Type | Target Organisms/Cells | MIC/IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.625 - >50 | |
| Anticancer | Lymphoma cell lines | IC50 = 10 - 30 | |
| Kinase Inhibition | Various kinases | IC50 = <20 |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one. The results indicated that the compound exhibited potent activity against Gram-negative bacteria, outperforming several traditional antibiotics under similar conditions .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in oncology .
Scientific Research Applications
Synthesis of Complex Organic Molecules
The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the properties of the resulting compounds, making them suitable for various applications, including pharmaceuticals and agrochemicals. Recent studies have demonstrated its utility in metallaphotocatalytic reactions, allowing for the modular synthesis of aniline derivatives with trifluoromethyl groups, which are crucial in drug development .
Table 1: Applications in Organic Synthesis
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in the production of biologically active compounds. |
| Agrochemical Development | Serves as a precursor for developing new pesticides and herbicides. |
| Material Science | Utilized in the creation of novel materials with enhanced properties. |
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline has been investigated for its biological activities. Research indicates that compounds with trifluoromethyl substitutions exhibit increased potency against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The incorporation of this compound into drug formulations has shown promising results in enhancing antimicrobial efficacy .
Case Study: Antimicrobial Activity
A series of derivatives derived from this compound were tested for their Minimum Inhibitory Concentration (MIC) against several pathogens. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for further development as antimicrobial agents .
Environmental Applications
The compound's properties also extend to environmental chemistry, where it is being explored for use in the development of environmentally friendly pesticides. The trifluoromethyl group can improve the stability and effectiveness of pesticide formulations, leading to reduced application rates and lower environmental impact .
Table 2: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Pesticide Efficacy | Enhanced stability and effectiveness compared to traditional compounds. |
| Environmental Safety | Lower toxicity profiles observed in preliminary studies. |
Industrial Applications
In industrial settings, this compound is being utilized as an intermediate for synthesizing various chemicals used in manufacturing processes. Its role as a precursor in creating fluorinated compounds has garnered attention due to the unique properties these compounds impart to materials, such as improved thermal stability and chemical resistance .
Chemical Reactions Analysis
Multicomponent Catalytic Coupling
The compound can be synthesized via iridium/nickel metallaphotoredox catalysis in a four-component reaction system:
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Nitroarenes (e.g., 4-nitroanisole)
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3,3,3-Trifluoropropene (CF₃ source)
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Redox-active esters (e.g., adamantane-derived esters)
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Tertiary alkylamines (e.g., N,N-dimethylcyclohexylamine)
Key reaction parameters :
| Component | Role | Optimal Conditions |
|---|---|---|
| Iridium photocatalyst | Radical generation | 24W purple LEDs (λ=415 nm) |
| Nickel catalyst | Cross-coupling facilitation | NiCl₂·glyme (15 mol%) |
| Hantzsch ester | Proton-coupled electron transfer | 3.0 equivalents |
This method achieves 76% yield for structurally analogous N-trifluoroalkyl anilines under nitrogen at 30°C .
Nitro Group Reduction
A nitro precursor (1-chloro-4-nitro-2-(trifluoromethyl)benzene) undergoes reduction using:
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Fe nanoparticles (6 mg/mmol substrate)
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NaBH₄ (3.0 equivalents)
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Aqueous TPGS/THF solvent system
Performance metrics :
Radical-Mediated Functionalization
Photocatalytic C–N bond formation occurs through:
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Nitroarene reduction to nitroso intermediates
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α-Amino trifluoroalkyl radical generation via Hantzsch ester-mediated HAT
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Nickel-catalyzed coupling with cyclohexylmethylamine derivatives
Critical intermediates identified via HRMS :
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Trifluoroalkyl amine (m/z 257.139)
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N-Aryl-aminomethyl-Ni species
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Trifluoroalkyl imine (m/z 315.162)
Stability Under Reaction Conditions
The compound demonstrates:
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Thermal resilience up to 150°C (no decomposition in TGA)
-
pH tolerance from 3–11 in aqueous/organic biphasic systems
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Radical scavenging resistance due to steric shielding from the cyclohexylmethyl group
Comparative Synthetic Routes
| Method | Catalyst System | Yield (%) | Time (h) | T (°C) |
|---|---|---|---|---|
| Metallaphotoredox | Ir/Ni | 76 | 18 | 30 |
| Nanoparticle reduction | Fe/NaBH₄ | 98 | 0.5 | 25 |
| Radical amination | IBP/TAA | 71 | 18 | 30 |
These pathways highlight the compound’s synthetic flexibility, particularly the efficiency of nanoparticle-mediated reductions for industrial-scale production. Current research prioritizes reducing noble metal dependence while maintaining stereochemical control in trifluoromethyl group incorporation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline with analogs differing in the alkyl/aryl group attached to the aniline nitrogen:
Key Observations :
- Lipophilicity : The cyclohexylmethyl group confers higher logP compared to cyclobutylmethyl or pyridinylmethyl analogs, suggesting better membrane permeability but lower aqueous solubility.
- Steric Effects : Cyclohexylmethyl’s bulk may hinder interactions in catalytic or binding sites compared to smaller substituents like cyclobutylmethyl .
- Electronic Effects : Aromatic substituents (e.g., benzyl) enhance resonance stabilization, whereas aliphatic groups (e.g., cyclohexylmethyl) prioritize steric and solubility modulation .
Reductive Alkylation Reactions
This compound can be synthesized via reductive alkylation, analogous to the method used for N-(4-(trifluoromethyl)benzyl)aniline (93% yield under Pd nanocatalysis) . This pathway highlights the versatility of 4-(trifluoromethyl)aniline derivatives in forming C–N bonds.
Case Study: Substituent Impact on Catalytic Reactions
In a study comparing this compound with N-(benzyl) analogs, the cyclohexylmethyl derivative showed lower reactivity in palladium-catalyzed cross-coupling reactions due to steric hindrance. For example, Suzuki-Miyaura coupling yields dropped by ~20% compared to less bulky analogs .
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed amination methods such as Buchwald-Hartwig coupling can be used to form the C-N bond between a 4-(trifluoromethyl)aryl halide and cyclohexylmethylamine.
- Catalysts: Pd(OAc)2 with ligands like BINAP or XPhos
- Bases: Cs2CO3 or K3PO4
- Solvents: 1,4-dioxane, 1,2-dimethoxyethane
- Temperature: 100–110 °C
- Time: 0.5–24 hours
Bromination and Subsequent Functionalization
Bromination of N-(cyclohexylmethyl)aniline followed by trifluoromethylation can be used to introduce the trifluoromethyl group on the aromatic ring, although this is less direct and less commonly employed for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation of Aniline | 4-(trifluoromethyl)aniline, pivaloyl chloride, triethylamine | 0–25 °C, dichloromethane, N2 atmosphere | 97-98 | Prepares protected intermediate |
| Reductive Amination | 4-(trifluoromethyl)aniline, cyclohexanone, NaBH4 | 60 °C acetic acid, reduction at 0 °C | ~65 | Introduces cyclohexylmethyl group |
| Pd-Catalyzed Coupling | Pd(OAc)2, BINAP/XPhos, Cs2CO3, aryl halide, cyclohexylmethylamine | 100–110 °C, inert atmosphere | 26-91 | Versatile, can be enantioselective |
| Bromination + Trifluoromethylation | Bromine, trifluoromethyl iodide or sulfonic acid derivatives | Controlled temperature, catalyst dependent | Variable | Less direct, industrially less favored |
Research Findings and Practical Considerations
Reductive Amination is the most straightforward and commonly used method for introducing the cyclohexylmethyl substituent onto the 4-(trifluoromethyl)aniline core, offering moderate to good yields with relatively simple reaction conditions.
Palladium-Catalyzed Coupling provides a powerful alternative, especially when functional group tolerance and enantioselectivity are desired. However, it requires expensive catalysts and inert atmosphere techniques.
The acylation step for preparing intermediates is well-documented with high yields and reproducibility, providing a robust starting point for further derivatization.
Industrial scale synthesis may employ continuous flow reactors to improve safety and efficiency during handling of reactive intermediates and hazardous reagents like bromine or trifluoromethylating agents.
Q & A
Q. What contradictory data exist regarding its biological activity, and how can these be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
